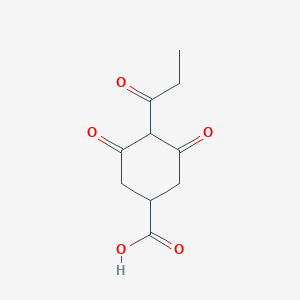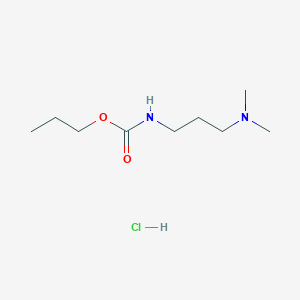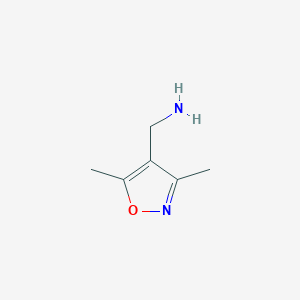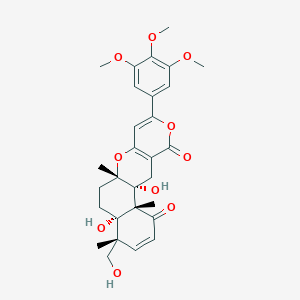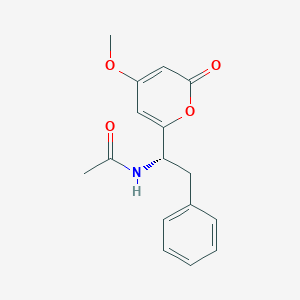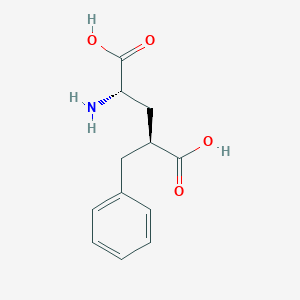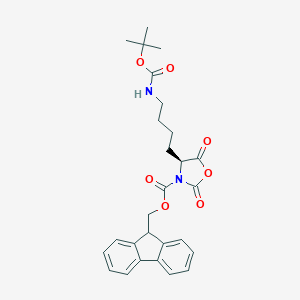
Metosulam
Descripción general
Descripción
Metosulam is a sulfonamide . Its molecular formula is C14H13Cl2N5O4S . It is a cream to tan colored powder . The IUPAC name for this compound is 2’,6’-dichloro-5,7-dimethoxy-3’-methyl [1,2,4]triazolo [1,5-a]pyrimidine-2-sulfonanilide .
Synthesis Analysis
The synthesis of this compound starts with thiazole as the starting material. It undergoes chlorosulfonation, reaction with aniline, cyclization, chlorination, and methoxylation to yield the final product . The main raw materials and intermediates include 5-amino-3-thiazole and 2,6-dichloro-3-methylphenylamine .
Molecular Structure Analysis
This compound contains a total of 41 bonds, including 28 non-H bonds, 18 multiple bonds, 5 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 2 aromatic ethers, 1 sulfonamide (thio-/dithio-), and 1 Triazole .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 418.3 g/mol . It has a melting point of 210-211.5 ºC . The vapor pressure of this compound is 4×10-13Pa at 25℃ . The solubility of this compound in water is 100 mg/l at pH 5.0, 700 mg/l at pH 7.0, and 5600 mg/l at pH 9.0 .
Aplicaciones Científicas De Investigación
Herbicida agrícola
El Metosulam se utiliza como herbicida en cereales de invierno para el control de malas hierbas de hoja ancha. Actúa como un inhibidor de la acetolactato sintasa (ALS), que es una enzima clave en la biosíntesis de aminoácidos de cadena ramificada en las plantas .
Fisiología vegetal y citogenética
La investigación ha explorado los impactos citofisiológicos del this compound en las plantas, como Vicia faba. Se ha observado que afecta la división celular mitótica, la frecuencia de las fases mitóticas, los cromosomas en los meristemos de la raíz, el crecimiento, los pigmentos fotosintéticos, los solutos orgánicos y la actividad enzimática antioxidante .
Destino ambiental y ecotoxicidad
El impacto ambiental del this compound se ha estudiado con un enfoque en su potencial peligroso. Los estudios incluyen sus efectos sobre los aspectos citogenéticos y fisiológicos de las plantas y su comportamiento en el medio ambiente en relación con la persistencia y la toxicidad .
Mecanismo De Acción
Target of Action
Metosulam, a sulfonylurea herbicide , primarily targets the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for plant growth and development .
Mode of Action
This compound inhibits the ALS enzyme, thereby disrupting the synthesis of these essential amino acids . This inhibition leads to a halt in cell division and growth, ultimately causing the death of the plant .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting the ALS enzyme, this compound disrupts this pathway, leading to a deficiency of these amino acids and a subsequent halt in protein synthesis and plant growth .
Pharmacokinetics
This compound is rapidly absorbed in various organisms, with a reported absorption rate of 20% in dogs and mice . .
Result of Action
The inhibition of the ALS enzyme by this compound leads to a series of physiological effects in plants. These include a decrease in the mitotic index, an increase in chromosomal aberrations frequency, and an adverse effect on seedling growth . Additionally, this compound affects the content of soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigments, all of which decrease with increasing herbicide concentration and treatment duration .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the herbicide’s effectiveness may decrease if rain occurs within two hours of application . Furthermore, under cold, wet, or stressful conditions, weeds may become more tolerant, and crops less tolerant, of the herbicide . Therefore, the timing and environmental conditions of this compound application are crucial for its optimal efficacy.
Safety and Hazards
Metosulam is suspected of causing cancer (Category 2) and may cause damage to organs through prolonged or repeated exposure (Category 2). It is very toxic to aquatic life with long-lasting effects (Categories Acute 1 and Chronic 1) . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Relevant Papers
A study titled “Cytophysiological impacts of this compound herbicide on Vicia faba plants” investigated the cytogenetic and physiological effects of this compound on Vicia faba cv Assuit 25 plants . The study found that this compound decreased the mitotic index and increased chromosomal aberrations frequency with increasing concentration and duration of treatment . The study also observed changes in soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigment content, as well as the activity of antioxidant enzymes .
Análisis Bioquímico
Biochemical Properties
Metosulam interacts with various enzymes, proteins, and other biomolecules in plants. It has been observed to affect the mitotic cell division, frequency of mitotic phases, and chromosomes in root meristems . The biochemical parameters such as soluble sugars, soluble proteins, total free amino acids, and photosynthetic pigment content are significantly affected by this compound .
Cellular Effects
This compound influences cell function by affecting the growth, photosynthetic pigments, organic solutes, and the activity of antioxidant enzymes . It has been observed to have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to cause chromosomal anomalies like chromosomal bridges and breaks, indicating a mutagenic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that with increasing concentration and duration of this compound, the mitotic index decreases and chromosomal aberrations frequency increases . At the highest concentration used for 24 hours, complete inhibition of cell division was observed .
Metabolic Pathways
This compound is involved in several metabolic pathways in plants. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O4S/c1-7-4-5-8(15)12(11(7)16)20-26(22,23)14-18-13-17-9(24-2)6-10(25-3)21(13)19-14/h4-6,20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHPMIFEKOFHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047544 | |
| Record name | Metosulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Metosulam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.2 mg/mL at 20 °C | |
| Record name | Metosulam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
139528-85-1 | |
| Record name | Metosulam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139528-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metosulam [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139528851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metosulam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-dichloro-3-methylphenyl)-5,7-dimethoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METOSULAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38SY84A64X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Metosulam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
224 - 226 °C | |
| Record name | Metosulam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034850 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of Metosulam?
A1: this compound is a triazolopyrimidine herbicide that inhibits acetolactate synthase (ALS) [, , , , , , , ].
Q2: How does this compound exert its herbicidal effect after inhibiting ALS?
A2: Inhibiting ALS disrupts the biosynthesis of branched-chain amino acids (BCAAs) - valine, leucine, and isoleucine [, ]. These amino acids are essential for plant growth and development. The depletion of BCAAs ultimately leads to plant death [, , ].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C14H15Cl2N5O4S, and its molecular weight is 404.28 g/mol [, , , ].
Q4: Is there spectroscopic data available for this compound?
A4: Yes, several studies mention using spectroscopic techniques to identify and characterize this compound. These include:
- Nuclear Magnetic Resonance (NMR): Used to confirm the structure of this compound and its intermediates during synthesis [, ].
- Mass Spectrometry (MS): Employed for structural confirmation and in analytical methods for quantifying this compound residues [, , , ].
- Infrared Spectroscopy (IR): Utilized to confirm the structure of this compound intermediates during synthesis [, ].
Q5: How does this compound perform under different environmental conditions?
A5: this compound's activity is affected by temperature. Its efficacy increases with lower temperatures, especially between 1-5°C []. This suggests a potential for rate adjustment based on prevailing temperatures.
Q6: Does this compound leach easily in soil?
A6: Yes, studies have shown that this compound can leach in soil, particularly the triasulfuron component []. This highlights the importance of considering its potential environmental impact.
Q7: Does this compound exhibit any catalytic properties?
A7: this compound is not known to exhibit catalytic properties. Its primary mode of action is through the inhibition of the enzyme ALS, which is not a catalytic process.
Q8: Have there been any computational studies on this compound?
A8: While specific QSAR models weren't detailed in the provided abstracts, computational chemistry techniques are frequently employed in pesticide development []. It is highly likely that computational methods were used in the development and optimization of this compound.
Q9: How do structural modifications of this compound affect its activity?
A9: Research on triazolopyrimidine sulfonamide derivatives, including this compound, has shown that even small structural changes can significantly impact their inhibitory activity against ALS []. These modifications can influence their binding affinity to the enzyme and thus their overall herbicidal efficacy.
Q10: What are some formulation strategies used to improve this compound's application?
A10: One study focuses on developing granules with improved dispersion properties for pesticides, including this compound []. This approach aims to enhance the herbicide's solubility and bioavailability in water, leading to better efficacy and potentially reducing the required application rates.
Q11: Is there information available regarding SHE regulations for this compound?
A11: While the provided abstracts don't delve into specific SHE regulations, researchers and companies developing and commercializing this compound are obligated to adhere to stringent safety and environmental regulations [, , ]. This includes thorough toxicological studies, environmental fate assessments, and adherence to guidelines set by regulatory agencies like the EPA.
Q12: How is this compound absorbed and distributed in plants?
A12: this compound is absorbed primarily through the leaves and translocated within the plant [, ]. This systemic action allows it to reach the target site, ALS, in various plant tissues.
Q13: What types of studies have been conducted to assess the efficacy of this compound?
A13: Various studies, including controlled environment (in vitro) and field trials (in vivo) have been conducted to evaluate the efficacy of this compound:
- Laboratory Bioassays: Researchers used pea and lupin radicles to assess the activity of this compound in different soil types, demonstrating the sensitivity of these species to the herbicide [].
- Pot Experiments: Pot trials were used to investigate the effectiveness of this compound against hoary cress, comparing its efficacy when plants were generated from seeds versus root fragments [].
- Field Trials: Numerous field experiments evaluated the effectiveness of this compound in controlling various broadleaf weeds in cereal crops like wheat, barley, and maize [, , , , , , , ].
Q14: Has resistance to this compound been observed in weed populations?
A14: Yes, resistance to this compound has been observed in some weed species, particularly wild radish (Raphanus raphanistrum) [, , ]. This highlights the need for resistance management strategies, such as herbicide rotation and diversified weed control methods.
Q15: Is there cross-resistance between this compound and other ALS-inhibiting herbicides?
A15: Yes, cross-resistance to this compound has been observed in wild radish populations resistant to other ALS inhibitors like chlorsulfuron [, , , ]. This cross-resistance can limit the effectiveness of these herbicides when used in rotation.
Q16: What analytical methods are used to detect and quantify this compound?
A16: Several analytical techniques have been employed to determine this compound residues in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): Used to quantify this compound residues in soil and water after extraction and cleanup procedures [, , ].
- Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for detecting and quantifying this compound, particularly in complex matrices like soil [].
- Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers even greater sensitivity and speed for multiresidue analysis of this compound and other herbicides in various matrices [].
- Capillary Electrophoresis-Mass Spectrometry (CE-MS): Combined with solid-phase extraction, this technique allows for sensitive analysis of this compound in challenging matrices like soy milk [].
Q17: Can adding adjuvants enhance this compound's weed control efficacy?
A19: While not directly addressed in the abstracts, researchers often explore the use of adjuvants to improve herbicide efficacy [, ]. Adjuvants can enhance herbicide retention, penetration, and uptake by weeds, potentially improving this compound's performance.
Q18: Does the timing of this compound application influence its effectiveness?
A20: Yes, the timing of this compound application is crucial for optimal weed control [, ]. Research suggests that applying this compound at specific growth stages of both the crop and weeds is essential for maximizing efficacy and minimizing crop damage.
Q19: Are there specific weed species that are more susceptible to this compound?
A21: Yes, this compound exhibits selectivity in its weed control spectrum [, , , , , ]. Research indicates that this compound is generally more effective against certain broadleaf weed species compared to others, highlighting the importance of proper weed identification for effective control.
Q20: Can this compound be used in combination with other herbicides for broader weed control?
A22: Yes, this compound is often used in combination with other herbicides having different modes of action to broaden the weed control spectrum and manage herbicide resistance [, , , , ]. This approach aims to target a wider range of weed species and delay the development of herbicide resistance.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

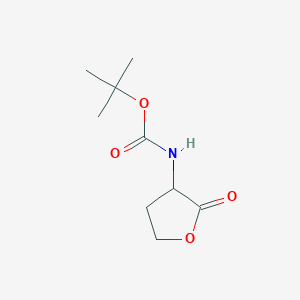
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
